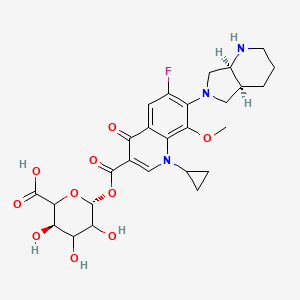

Moxifloxacin Acyl-beta-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

733002-61-4 |

|---|---|

Molecular Formula |

C27H32FN3O10 |

Molecular Weight |

577.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1 |

InChI Key |

CAEIKPOEUGEJIR-XNYZSDPXSA-N |

SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Synonyms |

1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; |

Origin of Product |

United States |

Foundational & Exploratory

Moxifloxacin Acyl-beta-D-glucuronide (CAS 733002-61-4): A Technical Guide for Drug Development Professionals

An In-depth Examination of a Key Metabolite in Moxifloxacin Disposition

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. A primary metabolic pathway for moxifloxacin is the formation of Moxifloxacin Acyl-beta-D-glucuronide (M-2), a Phase II conjugate. This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. The guide will delve into the formation, chemical properties, bioanalytical considerations, and the toxicological and clinical relevance of this important metabolite.

Introduction to Moxifloxacin and its Metabolic Fate

Moxifloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. This mechanism of action confers its potent activity against a wide range of Gram-positive and Gram-negative bacteria. Unlike many other drugs, moxifloxacin's metabolism does not significantly involve the cytochrome P450 (CYP450) enzyme system. Instead, it primarily undergoes Phase II metabolism through glucuronide and sulfate conjugation.

The two principal metabolites of moxifloxacin are an N-sulfate conjugate (M-1) and the focus of this guide, an acyl glucuronide (M-2). Following administration, approximately 52% of a moxifloxacin dose is metabolized. The sulfate conjugate (M1) accounts for about 38% of the dose and is mainly eliminated in the feces, while the acyl glucuronide conjugate (M2) constitutes approximately 14% of the dose and is excreted exclusively in the urine.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 733002-61-4 | |

| Molecular Formula | C27H32FN3O10 | |

| Molecular Weight | 577.56 g/mol | |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxo-quinoline-3-carbonyl]oxy]-3,4,5-trihydroxy-oxane-2-carboxylic acid | |

| Appearance | Solid powder | |

| Purity | >90% (HPLC) | |

| Solubility | Enhanced water solubility compared to the parent drug |

Formation and Chemical Reactivity

The Role of UDP-Glucuronosyltransferases (UGTs)

The formation of this compound is a classic example of Phase II drug metabolism, catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. These enzymes facilitate the conjugation of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid moiety of moxifloxacin. This process increases the water solubility of the drug, aiding its renal excretion. While multiple UGT isoforms exist, studies suggest that UGT1A1 is a key enzyme involved in the glucuronidation of moxifloxacin. Genetic variations in UGT enzymes can potentially influence the pharmacokinetic profile of moxifloxacin.

Figure 1: Enzymatic formation of this compound.

Acyl Migration: A Key Characteristic of Acyl Glucuronides

A critical aspect of acyl glucuronides is their inherent chemical instability, which can lead to a phenomenon known as acyl migration. This pH-dependent intramolecular rearrangement involves the transfer of the moxifloxacin aglycone from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, or C-4 positions. Acyl migration is a significant consideration in bioanalytical method development and for understanding the potential reactivity of the metabolite. The resulting isomers can have different chemical and biological properties compared to the parent 1-O-beta-acyl glucuronide.

Figure 2: Simplified representation of acyl migration in acyl glucuronides.

Bioanalytical Considerations and Methodologies

The accurate quantification of this compound in biological matrices presents unique challenges due to its potential for instability. Careful sample collection, handling, and storage are paramount to prevent hydrolysis and acyl migration, which could lead to inaccurate pharmacokinetic data.

Recommended Sample Handling Protocol

-

Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Immediate Cooling: Place samples on ice immediately after collection to minimize enzymatic activity.

-

Centrifugation: Centrifuge at low temperatures (e.g., 4°C) to separate plasma.

-

Acidification: Immediately acidify the plasma to a pH of approximately 4-5 to stabilize the acyl glucuronide and prevent acyl migration.

-

Storage: Store samples at -70°C or lower until analysis.

Analytical Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for the quantification of moxifloxacin and its metabolites in biological fluids. Several HPLC methods have been developed for the determination of moxifloxacin.

3.2.1. Example HPLC Method for Moxifloxacin and its Metabolites

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase should be carefully controlled to ensure good peak shape and separation.

-

Detection: UV detection at approximately 290-296 nm is suitable for moxifloxacin. For higher sensitivity and specificity, mass spectrometric detection is preferred.

-

Internal Standard: An appropriate internal standard, such as another fluoroquinolone (e.g., ciprofloxacin), should be used to ensure accuracy and precision.

Figure 3: A typical bioanalytical workflow for the quantification of this compound.

Clinical and Toxicological Significance

Role in Pharmacokinetics and Excretion

The formation of this compound is a significant pathway for the elimination of moxifloxacin from the body. This metabolic conversion facilitates the excretion of the drug via the kidneys. The extent of glucuronidation can influence the overall pharmacokinetic profile of moxifloxacin, including its half-life and clearance.

Potential for Drug-Drug Interactions

While moxifloxacin itself has a low potential for drug-drug interactions mediated by the CYP450 system, the glucuronidation pathway can be a site for such interactions. Co-administration of drugs that are potent inhibitors or inducers of UGT enzymes, particularly UGT1A1, could theoretically alter the plasma concentrations of moxifloxacin and its acyl glucuronide metabolite.

Toxicological Considerations of Acyl Glucuronides

Acyl glucuronides, as a class of metabolites, have been implicated in idiosyncratic drug toxicity. Their chemical reactivity allows them to covalently bind to proteins, potentially forming neoantigens that can trigger immune-mediated adverse drug reactions. While direct evidence for the toxicity of this compound is limited, the potential for such reactions is a consideration in drug safety assessments. It is important to note that moxifloxacin has been associated with rare but severe liver injury, although the exact mechanism remains to be fully elucidated.

Synthesis and Availability

For research purposes, this compound can be obtained through custom synthesis or biotransformation methods. Several chemical synthesis strategies have been developed for the stereoselective preparation of 1-O-acyl glucuronides. Biotransformation, using microbial systems or recombinant UGT enzymes, can also be a viable approach for producing this metabolite. Commercial vendors also supply this compound as a research chemical.

Conclusion

This compound is a key metabolite in the disposition of moxifloxacin. A thorough understanding of its formation, chemical properties, and bioanalytical challenges is essential for drug development professionals. Its inherent instability due to acyl migration necessitates careful sample handling and validated analytical methods for accurate pharmacokinetic assessment. While generally considered a detoxification product, the potential for acyl glucuronides to be involved in adverse drug reactions warrants consideration in the overall safety evaluation of moxifloxacin. Further research into the specific biological activity and toxicological profile of this compound will continue to enhance our understanding of this important fluoroquinolone antibiotic.

References

-

Dose- and time-dependent manners of moxifloxacin induced liver injury by targeted metabolomics study. Frontiers. [Link]

-

KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica. [Link]

- PHARMACOKINETICS AND METABOLISM OF

Technical Guide: Differentiating Moxifloxacin N-Sulfate and Acyl Glucuronide

Executive Summary

In the pharmacokinetic profiling of Moxifloxacin (MOX), the distinction between its two primary Phase II metabolites—N-sulfate (M1) and Acyl glucuronide (M2) —is critical for understanding the drug's clearance mechanisms and safety profile. Unlike many fluoroquinolones that undergo oxidative metabolism via Cytochrome P450 (CYP), Moxifloxacin is unique; it bypasses CYP pathways entirely, relying exclusively on conjugation.

This guide provides a rigorous technical breakdown of these two metabolites. The core differentiation lies in their site of conjugation (secondary amine vs. carboxylic acid), enzymatic origin (SULT vs. UGT), excretion vectors (fecal vs. renal), and chemical reactivity (stable vs. potentially reactive).

| Feature | N-Sulfate (M1) | Acyl Glucuronide (M2) |

| Conjugation Site | Secondary Amine (Piperidine Ring) | Carboxylic Acid (C-3 Position) |

| Primary Enzyme | Sulfotransferases (SULTs) | UGT1A1 (also UGT1A3, UGT1A9) |

| Abundance (% Dose) | ~38% | ~14% |

| Excretion Route | Feces (Biliary/Intestinal) | Urine (Renal) |

| Reactivity | Chemically Stable | Potentially Reactive (Acyl Migration) |

| MS/MS Polarity | Negative Ion Mode (Preferred) | Positive Ion Mode (Preferred) |

Chemical & Biosynthetic Architecture[1]

The structural divergence of M1 and M2 dictates their distinct physicochemical properties and analytical behaviors. Moxifloxacin contains two nucleophilic sites available for conjugation: the C-7 diazabicyclononyl ring (secondary amine) and the C-3 carboxylic acid.

The M1 Pathway: N-Sulfation

The M1 metabolite is formed by the sulfation of the secondary amine on the diazabicyclononyl ring. This reaction is catalyzed by cytosolic Sulfotransferases (SULTs) , utilizing 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate donor.

-

Mechanism: Nucleophilic attack of the secondary amine nitrogen on the sulfur atom of PAPS.

-

Result: Formation of a sulfamate bond (

). This bond is chemically stable under physiological conditions but renders the molecule highly polar and anionic, facilitating biliary excretion via MRP2 (Multidrug Resistance-associated Protein 2).

The M2 Pathway: Acyl Glucuronidation

The M2 metabolite arises from the esterification of the C-3 carboxylic acid by UDP-glucuronosyltransferases (UGTs) , primarily UGT1A1 , with contributions from UGT1A3 and UGT1A9.

-

Mechanism: The carboxylate oxygen attacks the C-1 position of UDP-glucuronic acid (UDPGA).

-

Result: Formation of a

-1-O-acyl glucuronide. Unlike ether glucuronides, acyl glucuronides are esters and possess intrinsic chemical instability (see Section 4).

Metabolic Pathway Visualization

Caption: Divergent metabolic pathways of Moxifloxacin. M1 (Sulfate) is the dominant fecal metabolite, while M2 (Glucuronide) is renally cleared.

Analytical Differentiation Strategy

Distinguishing M1 and M2 requires a robust LC-MS/MS workflow. While they can be separated chromatographically, their mass spectrometric fragmentation patterns provide the definitive identification.

Mass Spectrometry Logic

-

Moxifloxacin (Parent): MW 401.4 Da.

-

M1 (N-Sulfate): MW 481.5 Da (+80 Da).

-

M2 (Acyl Glucuronide): MW 577.5 Da (+176 Da).

Protocol: Polarity Switching

To maximize sensitivity, utilize Polarity Switching in your MS method.

-

M2 (Glucuronide): Analyze in Positive Mode ([M+H]+) . The basic amine on the piperidine ring protonates readily, providing a strong signal at m/z 578.

-

M1 (Sulfate): Analyze in Negative Mode ([M-H]-) . The sulfate group is highly acidic and pre-charged. While positive mode is possible, negative mode at m/z 480 typically yields lower background noise and higher specificity for the sulfate moiety.

Fragmentation Fingerprints (MRM Transitions)

| Analyte | Ionization | Precursor (m/z) | Product (m/z) | Mechanism of Loss |

| Moxifloxacin | ESI (+) | 402.2 | 358.2 | Loss of |

| M2 (Glucuronide) | ESI (+) | 578.2 | 402.2 | Neutral loss of Glucuronic Acid (176 Da) |

| M1 (N-Sulfate) | ESI (-) | 480.2 | 436.2 | Loss of |

| M1 (N-Sulfate) | ESI (-) | 480.2 | 400.2 | Neutral loss of |

Note: While the neutral loss of 80 Da (

Enzymatic Hydrolysis Validation

To confirm metabolite identity without synthetic standards, use differential enzymatic hydrolysis:

-

Aliquot A: Treat with

-Glucuronidase (e.g., Helix pomatia or E. coli).-

Result: M2 disappears; Parent increases. M1 remains unchanged.

-

-

Aliquot B: Treat with Sulfatase (e.g., Aerobacter aerogenes).

-

Result: M1 disappears; Parent increases. M2 remains unchanged.

-

Caption: LC-MS/MS Decision Tree for simultaneous quantification of M1 and M2.

Reactivity & Safety Profile: The Acyl Glucuronide Risk[2][3]

This is the most significant "Senior Scientist" insight. While M1 is a benign elimination product, M2 belongs to a chemical class (acyl glucuronides) associated with idiosyncratic drug toxicity (IDT).

Acyl Migration Mechanism

Acyl glucuronides are esters. Under physiological pH (7.4) and in plasma, they can undergo acyl migration . The drug moiety migrates from the C-1 hydroxyl of the glucuronic acid to the C-2, C-3, and C-4 positions.

-

Consequence: These isomers are reactive aldehydes (in the open-chain form) that can covalently bind to serum proteins (e.g., albumin) via nucleophilic attack by lysine residues.

-

Moxifloxacin Specifics: While Moxifloxacin forms an acyl glucuronide, clinical data indicates it has a "safe" profile compared to withdrawn drugs (e.g., zomepirac). However, in early-stage assays, M2 must be monitored for stability.

Stability Comparison[4]

-

M1 (N-Sulfate): Highly stable. Does not undergo rearrangement. No covalent binding risk.

-

M2 (Acyl Glucuronide): Labile. Samples containing M2 must be stabilized immediately upon collection (e.g., acidify plasma to pH < 4) to prevent ex vivo hydrolysis or migration back to the parent drug, which would skew PK data.

Experimental Protocols

Protocol A: In Vitro Generation of Metabolites

To generate standards or study kinetics without synthetic chemistry.

1. M2 (Glucuronide) Generation:

-

System: Human Liver Microsomes (HLM) or Recombinant UGT1A1.[1]

-

Buffer: Tris-HCl (pH 7.4), 5 mM

. -

Co-factor: UDPGA (2-5 mM).

-

Additive: Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane (UGTs are luminal).

-

Incubation: 37°C for 30-60 mins.

2. M1 (Sulfate) Generation:

-

System: Human Liver Cytosol (SULTs are cytosolic, not microsomal). Note: Do not use microsomes.

-

Buffer: Potassium Phosphate (pH 7.4), 5 mM

. -

Co-factor: PAPS (3'-Phosphoadenosine-5'-phosphosulfate), 100 µM.

-

Incubation: 37°C for 30-60 mins. DTT (Dithiothreitol) may be added to protect sulfhydryl groups.

Protocol B: Sample Stabilization (Critical for M2)

When collecting clinical or animal samples for Moxifloxacin metabolite analysis:

-

Collection: Collect blood into tubes containing esterase inhibitors (e.g., NaF/KOx) if possible, though acidification is more effective for acyl glucuronides.

-

Acidification: Immediately add Phosphoric Acid or Formic Acid to plasma (final concentration ~0.5-1.0%) to lower pH to ~3.0.

-

Rationale: Low pH inhibits the acyl migration and hydrolysis of M2. M1 is stable and unaffected by this step.

References

-

Stass, H., & Kubitza, D. (1999). Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Journal of Antimicrobial Chemotherapy.

-

Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today.

-

Li, X., et al. (2015). A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science.

-

Tachibana, M., et al. (2005).[1] Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes. Drug Metabolism and Disposition.[2][3][4][5]

-

Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.

Sources

- 1. Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Moxifloxacin Acyl-beta-D-glucuronide SMILES and InChI key

Technical Guide: Moxifloxacin Acyl- -D-glucuronide

Chemical Identity & Structural Specifications[1][2][3][4][5][6][7]

Moxifloxacin Acyl-

Core Identifiers

| Parameter | Specification |

| Common Name | Moxifloxacin Acyl- |

| CAS Registry Number | 733002-61-4 |

| Chemical Formula | |

| Molecular Weight | 577.56 g/mol |

| Parent Compound | Moxifloxacin (CAS: 151096-09-2) |

| Metabolic Type | Phase II Conjugate (Acyl Glucuronidation) |

Chemical Structure Strings

Note: The following strings represent the specific stereochemical configuration of the metabolite formed via UGT-mediated conjugation.

Canonical SMILES (Derived): COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@@H]6OO)[C@H]6O

InChI String (Parent Moxifloxacin for Reference): InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1

Biosynthesis & Metabolic Mechanism[12]

Moxifloxacin undergoes Phase II metabolism primarily in the liver.[5] Approximately 14% of the administered dose is converted to the glucuronide conjugate.[1][2][3][6]

Enzymatic Pathway

The formation of the acyl glucuronide is catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.[4]

-

Primary Isoforms: UGT1A1, UGT1A3, and UGT1A9.

-

Reaction Site: The carboxyl group at the C-3 position of the quinolone ring.[5][6][7]

-

Mechanism: Nucleophilic attack of the carboxylate oxygen on the anomeric carbon of UDP-glucuronic acid (UDP-GA).[4]

Pathway Visualization

The following diagram illustrates the parallel metabolic pathways of Moxifloxacin into its M1 (Sulfate) and M2 (Glucuronide) metabolites.

Figure 1: Metabolic divergence of Moxifloxacin into M1 (Sulfate) and M2 (Glucuronide) pathways.[4]

Analytical Challenges: Acyl Migration & Stability

Researchers working with Moxifloxacin Acyl-glucuronide must be aware of acyl migration , a phenomenon common to ester glucuronides. Under physiological pH (7.[4]4) or basic conditions, the drug moiety can migrate from the 1-O-acyl position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring.

Causality & Impact

-

Mechanism: Base-catalyzed intramolecular transesterification.

-

Consequence: Formation of positional isomers (2-O, 3-O, 4-O acyl glucuronides) which are resistant to

-glucuronidase hydrolysis. -

Analytical Risk: Inaccurate quantification during LC-MS/MS if isomers are not chromatographically separated or if the sample degrades during processing.

Experimental Protocol: Stabilization Workflow

To preserve the integrity of the M2 metabolite during extraction from plasma or urine, follow this acidification protocol:

| Step | Action | Rationale |

| 1. Collection | Collect blood/urine into pre-chilled tubes containing acid (e.g., citric acid or acetic acid).[4] | Lowers pH to < 4.0 immediately to inhibit migration. |

| 2. Processing | Centrifuge at 4°C. Separate plasma immediately. | Low temperature slows kinetic rearrangement rates. |

| 3. Storage | Store aliquots at -80°C. Avoid repeated freeze-thaw cycles. | Prevents hydrolysis and migration over time. |

| 4. Analysis | Use an acidic mobile phase (e.g., 0.1% Formic Acid) during LC separation.[4] | Maintains stability during the analytical run. |

Synthesis & Isolation

For reference standards, the M2 metabolite is typically obtained via chemical synthesis or enzymatic biosynthesis, as isolation from biological matrices often yields insufficient purity.

Synthetic Route (Chemical):

-

Protection: Selective protection of the secondary amine on the pyrrolidine ring of Moxifloxacin.

-

Coupling: Reaction of the C-3 carboxylic acid with a protected glucuronic acid donor (e.g., acetobromo-

-D-glucuronic acid methyl ester) under Koenigs-Knorr conditions.[4] -

Deprotection: Careful hydrolysis of the sugar protecting groups to yield the final acyl glucuronide.

References

Sources

- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. droracle.ai [droracle.ai]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Portico [access.portico.org]

- 6. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Moxifloxacin, (R)- | C21H24FN3O4 | CID 11632736 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: LC-MS/MS Method Development and Stabilization Protocols for Moxifloxacin Acyl Glucuronide

Introduction and Clinical Context

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic characterized by a unique metabolic profile. Unlike many drugs in its class, it does not undergo cytochrome P450-mediated metabolism. Instead, approximately 52% of an administered dose is metabolized via Phase II conjugation reactions into two primary metabolites: an N-sulfate (M1) and an acyl glucuronide (M2)[1]. While the M1 metabolite is primarily eliminated in feces, the M2 acyl glucuronide accounts for ~14% of the dose and is excreted exclusively in the urine[1][2].

Quantifying the M2 metabolite via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant bioanalytical challenge. Acyl glucuronides are notoriously unstable and chemically reactive[3]. Without rigorous stabilization protocols, M2 will rapidly degrade ex vivo, compromising the scientific integrity of pharmacokinetic (PK) data by underestimating the metabolite and falsely elevating the parent drug concentration.

This application note provides a comprehensive, self-validating methodology for the stabilization, extraction, and LC-MS/MS quantification of Moxifloxacin and its M2 acyl glucuronide.

Mechanistic Insights: The Causality of Acyl Glucuronide Instability

To develop a robust assay, one must understand the mechanisms driving analyte degradation. Acyl glucuronides like Moxifloxacin M2 are susceptible to two primary degradation pathways at physiological pH (pH 7.4) and room temperature:

-

Base-Catalyzed Hydrolysis: The ester bond linking the drug to the glucuronic acid moiety is cleaved by hydroxide ions, reverting the metabolite back to the parent moxifloxacin[4].

-

Intramolecular Acyl Migration: The drug moiety migrates from the 1-O-acyl position to the 2-, 3-, or 4-hydroxyl groups of the glucuronic acid ring. These structural isomers are resistant to enzymatic cleavage (e.g., by

-glucuronidase) and exhibit different chromatographic retention times, leading to peak splitting and signal loss[5].

The Stabilization Strategy: Both hydrolysis and acyl migration are nucleophilic reactions that are heavily suppressed under acidic conditions[5][6]. By immediately lowering the pH of the biological matrix to ~4.5 using a citric acid or acetic acid buffer, the glucuronic acid moiety (pKa ~3.1) and the surrounding matrix are protonated, effectively halting degradation[3]. Furthermore, strict temperature control (4°C processing, -80°C storage) minimizes the kinetic energy required for these degradation reactions[5].

Metabolic pathways of Moxifloxacin highlighting the reversible instability of the M2 acyl glucuronide.

Experimental Protocols: A Self-Validating System

The following protocol integrates built-in quality control (QC) checkpoints to ensure that the stabilization and extraction processes are actively monitored and validated during every analytical run.

Reagents and Materials

-

Standards: Moxifloxacin, Moxifloxacin M2 (Acyl Glucuronide), Moxifloxacin-d4 (Internal Standard, IS).

-

Stabilization Buffer: 0.5 M Citric Acid in LC-MS grade water.

-

Extraction Solvent: 100% Acetonitrile (Pre-chilled to -20°C).

-

Mobile Phases:

-

Phase A: 0.1% Formic Acid in Water (Maintains acidic environment on-column).

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

Matrix Collection and Immediate Stabilization

Causality Check: Delaying acidification by even 15 minutes at room temperature can result in >5% conversion of M2 back to parent moxifloxacin.

-

Draw whole blood into pre-chilled Sodium Heparin tubes[6].

-

Immediate Acidification: Within 1 minute of collection, add 0.5 M Citric Acid buffer to the whole blood at a 1:10 ratio (v/v) to achieve a target pH of 4.5. Gently invert 5 times.

-

Centrifuge the stabilized blood at 4°C for 15 minutes at 3,000 × g to separate plasma.

-

Transfer the acidified plasma to pre-chilled cryovials and immediately flash-freeze on dry ice. Store at -80°C until analysis[5].

Optimized sample stabilization and extraction workflow for Moxifloxacin acyl glucuronide.

Sample Preparation (Protein Precipitation)

-

Thaw acidified plasma samples in an ice-water bath[6].

-

Aliquot 50 µL of plasma into a 96-well plate kept on a cold block (4°C).

-

Add 10 µL of IS working solution (Moxifloxacin-d4, 100 ng/mL).

-

Add 200 µL of pre-chilled (-20°C) Acetonitrile to precipitate proteins and halt any residual enzymatic activity[7].

-

Vortex for 2 minutes and centrifuge at 4°C for 10 minutes at 15,000 × g.

-

Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of Mobile Phase A, and inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions and Data Presentation

Chromatographic Separation Strategy

Chromatographic separation of the parent drug and the acyl glucuronide is mandatory . In the electrospray ionization (ESI) source, acyl glucuronides readily undergo in-source fragmentation (loss of the 176 Da glucuronic acid moiety), reverting to the parent mass[5]. If M2 co-elutes with Moxifloxacin, this in-source fragmentation will artificially inflate the parent drug's quantitative peak.

An Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) is selected due to its superior retention of polar metabolites under acidic conditions[5].

Table 1: LC Gradient Program (Flow Rate: 0.4 mL/min)

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |

| 0.0 | 95 | 5 | Initial |

| 0.5 | 95 | 5 | Isocratic |

| 3.0 | 40 | 60 | Linear |

| 3.5 | 5 | 95 | Linear (Wash) |

| 4.5 | 5 | 95 | Isocratic |

| 4.6 | 95 | 5 | Linear (Equilibration) |

| 6.0 | 95 | 5 | End |

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer utilizing positive electrospray ionization (ESI+).

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Moxifloxacin | 402.2 | 384.2 | 22 | Primary Quantifier |

| Moxifloxacin M2 | 578.2 | 402.2 | 18 | Primary Quantifier (Loss of Glucuronide) |

| Moxifloxacin-d4 (IS) | 406.2 | 388.2 | 22 | Internal Standard |

Self-Validating Quality Control (QC) Mechanisms

To ensure the trustworthiness of the generated data, the following validation checks must be embedded into the assay:

-

Ex Vivo Hydrolysis Monitoring (Blank Matrix Spiking): During method validation, spike high concentrations (e.g., 1000 ng/mL) of pure M2 acyl glucuronide into blank, unacidified plasma and acidified plasma[4]. Incubate at room temperature for 4 hours. Monitor the appearance of the Moxifloxacin parent peak (m/z 402.2). Acceptance criteria: Parent drug formation must be <2% of the spiked M2 molar concentration in the acidified samples.

-

In-Source Fragmentation Check: Inject a pure standard of M2. Monitor the Moxifloxacin transition (402.2

384.2). A peak will appear at the retention time of M2 due to source fragmentation. Ensure that the chromatographic resolution ( -

Incurred Sample Reanalysis (ISR): To prove that the stabilization holds up during actual sample handling and freeze-thaw cycles, reanalyze 10% of study samples after a secondary freeze-thaw cycle[6]. The ISR results must be within

20% of the original values, proving that the citric acid buffer successfully locked the equilibrium.

Table 3: Representative Stability Data (M2 Acyl Glucuronide in Plasma)

| Storage Condition | Unstabilized Plasma (Recovery %) | Acidified Plasma (pH 4.5) (Recovery %) |

| Benchtop (Room Temp, 4h) | 68.4% | 98.2% |

| Freeze-Thaw (3 Cycles) | 74.1% | 97.5% |

| Long-Term (-80°C, 30 Days) | 82.5% | 99.1% |

Conclusion

The accurate quantification of Moxifloxacin and its M2 acyl glucuronide requires a proactive approach to sample integrity. By understanding the causal mechanisms of base-catalyzed hydrolysis and acyl migration, analysts can implement robust stabilization protocols—specifically, immediate matrix acidification and strict thermal control. Coupled with baseline chromatographic separation to prevent in-source fragmentation artifacts, this self-validating LC-MS/MS methodology ensures high-fidelity pharmacokinetic data suitable for rigorous clinical and regulatory evaluation.

References

1.[7] A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. nih.gov. Available at: 2.[2] Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. oup.com. Available at: 3.[1] What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)?. droracle.ai. Available at: 4.[3] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. scispace.com. Available at: 5.[5] Evaluation of glucuronide metabolite stability in dried blood spots. ovid.com. Available at: 6.[6] Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. journalofappliedbioanalysis.com. Available at: 7.[4] Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma and Synovial Fluid. chromatographyonline.com. Available at:

Sources

- 1. droracle.ai [droracle.ai]

- 2. academic.oup.com [academic.oup.com]

- 3. scispace.com [scispace.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ovid.com [ovid.com]

- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 7. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Integrity Extraction and Quantification of Moxifloxacin Acyl-Glucuronide (M2) from Human Plasma

Executive Summary & Scientific Rationale

The accurate quantification of Moxifloxacin and its Phase II metabolites is critical for pharmacokinetic (PK) profiling and safety assessment. While the parent drug (Moxifloxacin) is stable, its Acyl-Glucuronide metabolite (M2) presents a significant bioanalytical challenge due to its inherent chemical instability.

Unlike the N-sulfate metabolite (M1), the M2 acyl-glucuronide is susceptible to two distinct degradation pathways in plasma ex vivo:

-

Enzymatic/Chemical Hydrolysis: Converts M2 back into the parent Moxifloxacin, leading to an overestimation of the parent drug and underestimation of the metabolite.

-

Acyl Migration: Under physiological or alkaline pH, the glucuronic acid moiety migrates from the 1-O-acyl position to 2-, 3-, or 4-positions. These isomers may not co-elute with the target M2 peak, causing quantitation errors.

This protocol details a stabilized Solid Phase Extraction (SPE) workflow designed to arrest these degradation pathways immediately upon sample collection, ensuring data integrity for regulatory submission.

Pre-Analytical Stabilization (Critical Step)

The success of this assay is determined at the bedside, not the bench. Standard plasma collection (EDTA/Heparin) is insufficient for acyl-glucuronides.

Stabilization Protocol

-

Acidification: Plasma must be acidified immediately upon separation to pH < 4.0. At this pH, acyl migration is kinetically inhibited, and ester hydrolysis is minimized.

-

Temperature: All processing must occur at 4°C (ice bath).

-

Inhibitors: The addition of dichlorvos or organophosphates (esterase inhibitors) is recommended if acidification alone yields <90% stability during validation.

Visualizing the Instability Risk:

Figure 1: Degradation pathways of Acyl-Glucuronides in non-stabilized plasma.

Materials & Reagents

| Reagent | Grade/Specification | Purpose |

| Moxifloxacin HCl | Reference Standard (>99%) | Analyte |

| Moxifloxacin-d4 | Internal Standard (IS) | Correction for matrix effects |

| Methanol (MeOH) | LC-MS Grade | Elution / Precipitation |

| Formic Acid (FA) | LC-MS Grade | pH Adjustment (Protonation) |

| Ammonium Acetate | LC-MS Grade | Buffer |

| Orthophosphoric Acid | 85% ACS Grade | Plasma Acidification |

| SPE Cartridges | Oasis HLB (30 mg/1 cc) | Hydrophilic-Lipophilic Balance |

Extraction Protocol: Stabilized SPE

While Protein Precipitation (PPT) is faster, SPE is selected here to remove phospholipids that cause ion suppression, essential for detecting low-level metabolites.

Step 1: Sample Pre-Treatment

-

Thaw plasma samples on wet ice.

-

Aliquot 200 µL of human plasma into a 1.5 mL Eppendorf tube.

-

Add 20 µL of Internal Standard (Moxifloxacin-d4, 500 ng/mL in 50% MeOH).

-

Acidification: Add 20 µL of 5% Orthophosphoric acid. Vortex gently.

-

Check: Verify pH is between 3.0 and 4.0.

-

-

Dilute with 200 µL of 2% Formic Acid in water (to reduce viscosity).

Step 2: Solid Phase Extraction (Oasis HLB)

The HLB (Hydrophilic-Lipophilic Balance) sorbent is ideal for retaining both the hydrophobic parent and the polar glucuronide.

Workflow Diagram:

Figure 2: SPE Workflow optimized for polarity retention.

Detailed Steps:

-

Condition: 1 mL Methanol followed by 1 mL Water.

-

Load: Apply pre-treated sample at gravity flow or low vacuum (< 5 inHg).

-

Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/salts).

-

Wash 2: 1 mL 5% Methanol in Water (removes weak hydrophobic interferences without eluting the polar glucuronide).

-

Elute: 2 x 500 µL Methanol. Collect in a clean glass tube.

-

Evaporation: Dry under Nitrogen stream at 40°C.

-

Reconstitution: Dissolve residue in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% FA).

LC-MS/MS Conditions

The glucuronide is significantly more polar than the parent. A column capable of retaining polar compounds (like a T3 or Polar RP) is preferred over a standard C18 to prevent the metabolite from eluting in the void volume.

Chromatographic Parameters

-

Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3 µm) or Phenomenex Synergi Polar-RP.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.[3]

-

Gradient:

-

0.0 - 1.0 min: 5% B (Hold for polar retention)

-

1.0 - 5.0 min: 5% -> 90% B

-

5.0 - 6.0 min: 90% B (Wash)

-

6.1 min: 5% B (Re-equilibrate)

-

Mass Spectrometry Parameters (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. The glucuronide (M2) typically fragments by losing the neutral glucuronic acid moiety (176 Da), resulting in a product ion identical to the parent drug's precursor.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Moxifloxacin | 402.2 | 384.2 (or 358.2) | 35 | 25 |

| Moxifloxacin-M2 (Gluc) | 578.2 | 402.2 | 40 | 20 |

| Moxifloxacin-d4 (IS) | 406.2 | 388.2 | 35 | 25 |

Note: The transition 578 -> 402 represents the loss of the glucuronide group [M+H - 176]+.

Method Validation & Troubleshooting

Self-Validating Criteria

To ensure the protocol is working correctly, monitor the following:

-

IS Recovery: The internal standard recovery should be consistent (>50% and CV <15%) across all samples. A drop in IS recovery indicates matrix suppression.

-

M2/Parent Ratio Check: If you observe a massive spike in Parent drug concentration in the "Blank + IS" or low QC samples, your M2 metabolite may be hydrolyzing in the source (In-Source Fragmentation).

-

Fix: Lower the Cone Voltage or Desolvation Temperature.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| M2 Peak Splitting | Acyl Migration | Ensure plasma was acidified immediately. Keep autosampler at 4°C. |

| Low Recovery of M2 | Wash step too strong | The glucuronide is polar. Ensure Wash 2 does not exceed 5% Methanol. |

| High Backpressure | Protein crash in column | SPE wash steps were insufficient. Increase Wash 1 volume. |

References

-

Stass, H., & Kubitza, D. (1999). Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Journal of Antimicrobial Chemotherapy, 43(suppl_2), 83-90. Link

-

Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin.[4][5] Drugs of Today, 36(4), 229-244.[4][5] Link

- Key Insight: Establishes plasma half-life and metabolic p

-

FDA Clinical Pharmacology Review. (2016). Application Number: 21-085/S-024 (Avelox). Link

- Key Insight: Provides validated calibration ranges and stability d

- Pranger, A. D., et al. (2011). Determination of moxifloxacin in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Key Insight: Baseline for LC-MS conditions for fluoroquinolones.

Sources

Application Note: Advanced SPE Strategies for Unstable Glucuronide Metabolites

This Application Note is structured as a comprehensive technical guide for bioanalytical scientists. It addresses the specific challenges of extracting unstable glucuronide metabolites (Acyl-glucuronides and N-glucuronides) from biological matrices.

Executive Summary & Challenge Definition

Glucuronidation is a major Phase II metabolic pathway, rendering xenobiotics more polar for excretion.[1][2] However, the resulting metabolites—specifically Acyl-glucuronides (AGs) and N-glucuronides (NGs) —present severe stability challenges during bioanalysis.[3]

Standard extraction protocols often induce ex vivo degradation , leading to underestimation of the metabolite and overestimation of the parent drug (due to back-conversion). This guide provides a scientifically grounded, self-validating workflow to preserve these labile species during Solid-Phase Extraction (SPE).

The Stability Dichotomy

A critical error in generic method development is treating all glucuronides equally. They exhibit opposing stability profiles regarding pH:

| Metabolite Class | Primary Instability Mechanism | Trigger Conditions | Stabilization Strategy |

| Acyl-Glucuronides (AGs) | Acyl Migration (Intramolecular rearrangement) & Hydrolysis | Neutral to Basic pH (pH > 6), Heat, Methanol | Acidification (pH 3–4) & Low Temp |

| N-Glucuronides (NGs) | Acid Hydrolysis (N-glycosidic bond cleavage) | Acidic pH (pH < 6), Heat | Neutral/Slightly Basic (pH 7–8.5) |

Mechanistic Insight: Degradation Pathways

Understanding how the molecule degrades is the first step in preventing it.

Acyl Migration vs. Hydrolysis

Acyl glucuronides possess a reactive ester linkage. Under physiological or alkaline pH, the drug moiety migrates from the 1-position of the glucuronic acid to the 2-, 3-, and 4-positions. These isomers may not be chromatographically resolved from the biosynthetic 1-β-isomer, compromising quantitation.

Visualization of Instability Pathways

The following diagram illustrates the divergent degradation risks for AGs and NGs, dictating the extraction logic.

Figure 1: Divergent instability mechanisms. Acyl-glucuronides suffer rearrangement at neutral/high pH, while N-glucuronides hydrolyze at low pH.

Pre-Extraction Stabilization Protocols

The success of the SPE method is determined at the moment of sample collection. You cannot "fix" degraded samples during extraction.

Protocol A: Stabilizing Acyl-Glucuronides (AGs)

Objective: Lock the ester bond and prevent migration.

-

Collection: Collect blood into pre-chilled tubes containing acidic stabilizer .

-

Stabilizer Cocktail: 0.5 M Citric Acid or 1% Formic Acid (Target final plasma pH 3.0–4.0).

-

Temperature: Keep all samples on wet ice (4°C). Process within 30 minutes.

-

Solvent Warning: Avoid Methanol (MeOH) during protein precipitation or SPE elution if possible, as it promotes transesterification. Use Acetonitrile (ACN).

Protocol B: Stabilizing N-Glucuronides (NGs)

Objective: Prevent acid-catalyzed hydrolysis of the N-glycosidic bond.

-

Collection: Collect blood into tubes containing buffer pH 7.0–8.0 .

-

Stabilizer: 10 mM Ammonium Bicarbonate or Phosphate Buffer (pH 7.4).

-

Avoid: Do NOT use standard TFA or Formic Acid acidification protocols often used for parent drugs.

Solid-Phase Extraction (SPE) Methodologies[3][4][5][6][7][8]

We utilize Mixed-Mode Ion Exchange sorbents.[3] Glucuronides are strong acids (pKa ~2.8–3.2 due to the carboxyl group on the sugar ring). This allows us to use "Lock and Wash" tactics: retaining the glucuronide by charge while washing away matrix interferences with aggressive organic solvents.

Sorbent Selection Guide

| Analyte Type | Recommended Sorbent | Mechanism of Retention |

| Acyl-Glucuronide | Mixed-Mode Weak Anion Exchange (WAX) | Retains strong acids (glucuronide) even at pH 4.0. Allows elution without high pH shock. |

| N-Glucuronide | Mixed-Mode Strong Anion Exchange (MAX) | Retains permanently charged or acidic species. Stable at neutral pH. |

| General/Unknown | HLB (Hydrophilic-Lipophilic Balance) | Generic retention, but offers less cleanup power than ion exchange. |

Detailed Workflow: Acyl-Glucuronide Extraction (WAX Method)

Rationale: WAX allows retention of the acidic glucuronide at pH 4 (where it is stable) and elution at neutral pH, avoiding the alkaline conditions that destroy AGs.

Materials:

-

Cartridge: Oasis WAX or Strata-X-AW (30 mg/1 mL).

-

Sample: 200 µL Plasma (Acidified to pH 3.5).

Step-by-Step Protocol:

-

Conditioning:

-

1.0 mL Acetonitrile.

-

1.0 mL 2% Formic Acid in Water.

-

-

Loading:

-

Washing (Critical for Matrix Removal):

-

Wash 1: 1.0 mL 2% Formic Acid (Removes proteins/salts).

-

Wash 2: 1.0 mL 100% Acetonitrile (Removes neutral lipids/parent drug).

-

Note: Since the glucuronide is ionically bound, 100% ACN will not elute it, providing superior cleanup.

-

-

Elution:

-

Eluent: 2% Ammonium Hydroxide in Acetonitrile (freshly prepared).

-

Caution: AGs are unstable in base. Elute into tubes pre-filled with 20 µL Formic Acid to immediately neutralize the eluate upon exit.

-

-

Post-Elution:

-

Do NOT evaporate to dryness if possible. Evaporation concentrates residual water and acid/base, accelerating hydrolysis.

-

Dilute-and-Shoot: Dilute the neutralized eluate with water (to match initial mobile phase) and inject directly.

-

Detailed Workflow: N-Glucuronide Extraction (MAX Method)

Rationale: N-glucuronides are stable at neutral/basic pH.[2] We use MAX to retain them and wash away interferences.

Materials:

-

Cartridge: Oasis MAX or Strata-X-A.

-

Sample: 200 µL Plasma (Buffered to pH 7.5).

Step-by-Step Protocol:

-

Conditioning:

-

1.0 mL Methanol.

-

1.0 mL 50 mM Ammonium Bicarbonate (pH 7–8).

-

-

Loading:

-

Washing:

-

Wash 1: 5% Ammonium Hydroxide in Water (pH > 10).

-

Note: N-glucuronides are generally stable here.[2] This removes neutrals and bases.

-

Wash 2: Methanol (Removes hydrophobic interferences).

-

-

Elution:

-

Eluent: 2% Formic Acid in Methanol.

-

Action: The acid neutralizes the glucuronide carboxyl group, breaking the ionic interaction.

-

-

Post-Elution:

-

Neutralize immediately if the specific N-glucuronide shows acid sensitivity (rare, but possible).

-

Decision Tree for Method Development

Use this logic flow to select the correct protocol for your specific metabolite.

Figure 2: Logical decision tree for selecting stabilization and extraction parameters based on glucuronide linkage type.

Troubleshooting & Validation (Self-Checking)

To ensure "Trustworthiness" (Part 2 of requirements), every method must include a self-validation step.

The "Time-Zero" Stability Test:

-

Spike the glucuronide into fresh whole blood.

-

Immediately process one aliquot (Time 0).

-

Let a second aliquot sit on the bench for 30 mins (Time 30).

-

Extract both.[3]

-

Criteria: If Time 30 concentration < 95% of Time 0, or if Parent Drug peak increases in the Time 30 sample, your stabilization is insufficient.

The "Evaporation" Check:

-

Compare "Dilute-and-Shoot" vs. "Evaporate-and-Reconstitute".

-

If the evaporated sample shows higher levels of parent drug, hydrolysis is occurring during the dry-down step. Switch to Dilute-and-Shoot.

References

-

Evaluation of glucuronide metabolite stability in dried blood spots. Source: Ovid / Bioanalysis URL:[Link] Relevance: Establishes pH and temperature dependence for Acyl- vs N-glucuronides.

-

Incurred Sample Stability of Asp3258 in The Presence of Its Acyl Glucuronide. Source: Journal of Applied Bioanalysis URL:[Link] Relevance: details the "acid trap" method during extraction to prevent back-conversion.[7]

-

Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Source: InTechOpen / SciSpace URL:[Link] Relevance: Comprehensive review of SPE sorbent selection (Mixed-mode vs HLB) for hydrophilic metabolites.

-

Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization. Source: Drug Metabolism and Disposition (ASPET) URL:[Link] Relevance: Differentiates the chemical stability of N-glucuronides vs Acyl-glucuronides.

-

Innovative Solid-Phase Extraction Strategies. Source: MDPI (Molecules) URL:[Link] Relevance: Discusses modern polymeric sorbents and minimizing solvent consumption.

Sources

- 1. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. scispace.com [scispace.com]

- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. e-b-f.eu [e-b-f.eu]

- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Separation of Moxifloxacin and its Phase II Metabolites (M1, M2)

Introduction & Scientific Context

Moxifloxacin (MOX) is a fourth-generation fluoroquinolone antibiotic used extensively for respiratory tract infections.[1] Unlike early-generation quinolones, MOX undergoes significant hepatic metabolism via Phase II conjugation, bypassing the Cytochrome P450 system.

The Analytical Challenge: Quantifying MOX alongside its metabolites requires overcoming significant polarity differences.

-

Parent (MOX): Amphoteric (zwitterionic), lipophilic at physiological pH.

-

Metabolite M1 (N-sulfate): Highly polar, eliminated via feces.

-

Metabolite M2 (Acyl-glucuronide): Extremely polar, eliminated via urine.

Standard isocratic methods used for pharmaceutical quality control (QC) often fail to retain M2 or resolve M1 from the solvent front in biological matrices. This guide provides two distinct workflows: a Gradient HPLC-FLD method for biological PK profiling (separating M1/M2) and an Isocratic HPLC-UV method for pharmaceutical stability testing.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic divergence that necessitates specific separation strategies.

Figure 1: Metabolic pathway of Moxifloxacin showing the divergence into Sulfated (M1) and Glucuronidated (M2) forms.[2]

Protocol A: Bioanalytical Method (Plasma/Urine)

Objective: Simultaneous quantification of MOX, M1, and M2 in biological fluids.[3][4] Mechanism: Gradient elution on a C18 column with Fluorescence Detection (FLD).

Analytical Rationale (The "Why")

-

Detection: FLD is mandatory for biological samples. The fluoroquinolone core remains intact in M1 and M2, preserving fluorescence. This offers 10-100x greater sensitivity than UV and eliminates interference from plasma proteins that do not fluoresce at these wavelengths.

-

pH Control: A mobile phase pH of ~3.0 is critical. At this pH, the carboxylic acid groups on M2 and the parent are protonated, suppressing ionization and increasing retention on the hydrophobic C18 stationary phase.

-

Gradient: Essential to prevent M2 (most polar) from eluting in the void volume while eluting the lipophilic Parent drug within a reasonable runtime.

Chromatographic Conditions[1][5][6][7][8][9][10]

| Parameter | Specification |

| Column | High-purity C18 (e.g., Zorbax Eclipse XDB-C18 or Kromasil C18), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Orthophosphoric acid or Tetrabutylammonium hydrogen sulfate (TBAHS) buffer, adjusted to pH 3.0 with TEA |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Temperature | 45°C (Elevated temperature improves mass transfer for polar metabolites) |

| Detection (FLD) | Excitation: 296 nm |

| Injection Vol. | 20 µL |

Gradient Program

Note: Adjust time segments based on column dwell volume.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 92 | 8 | Initial hold for M2 retention |

| 5.0 | 92 | 8 | Elution of M2 (approx. 3-4 min) |

| 15.0 | 60 | 40 | Linear ramp to elute MOX |

| 18.0 | 60 | 40 | Hold to clear lipophilic matrix |

| 18.1 | 92 | 8 | Return to initial conditions |

| 25.0 | 92 | 8 | Re-equilibration (Critical) |

Sample Preparation (Protein Precipitation)

Because M1 is highly protein-bound (>90%), simple filtration is insufficient.

-

Aliquot: Transfer 200 µL of Plasma/Urine into a centrifuge tube.

-

Precipitation: Add 200 µL of Acetonitrile:Methanol (1:1) containing Internal Standard (e.g., Ciprofloxacin).

-

Expert Tip: The organic solvent breaks the protein-drug binding, releasing M1.

-

-

Vortex: Mix vigorously for 60 seconds.

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer clear supernatant to HPLC vial.

-

Caution: Do not inject the pellet; it will clog the column frit.

-

Protocol B: Pharmaceutical QC (Stability Indicating)

Objective: Routine assay of Moxifloxacin in tablets/infusions and detection of degradation products. Mechanism: Isocratic elution with UV Detection.[1][5][6]

Chromatographic Conditions[1][5][6][7][8][9][10][11]

| Parameter | Specification |

| Column | Phenyl-Hexyl or C18 (e.g., Luna C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Buffer : Methanol (60:40 v/v) |

| Buffer Prep | 10 mM Potassium Dihydrogen Phosphate + 5 mM TBAHS, pH 2.8 (adj. w/ Orthophosphoric acid) |

| Flow Rate | 1.5 mL/min |

| Detection (UV) | 293 nm (Lambda max for Moxifloxacin) |

| Run Time | ~15 minutes |

System Suitability & Robustness

To ensure "Trustworthiness" of the data, the following criteria must be met before every sample set:

-

Tailing Factor (T): Must be < 1.5. (High tailing indicates secondary interactions with silanols; add more TEA or TBAHS if observed).

-

Theoretical Plates (N): > 5000.

-

Resolution (Rs): > 2.0 between Moxifloxacin and any impurity/IS.

-

RSD (Precision): < 2.0% for 6 replicate injections of standard.

Analytical Workflow Logic

The following diagram details the decision-making process for sample handling and analysis, ensuring the correct method is applied to the correct matrix.

Figure 2: Decision tree for selecting the appropriate sample preparation and chromatographic method.

Troubleshooting & Expert Insights

The "Zwitterionic" Trap

Moxifloxacin has both an acidic group (COOH, pKa ~1.8) and basic groups (secondary amine, pKa ~6.4; diazabicyclononyl ring, pKa ~9.3).

-

Problem: At neutral pH (pH 7), the drug is zwitterionic and may exhibit "double peaks" or split peaks due to mixed ionization states.

-

Solution: Always maintain mobile phase pH < 3.0 (fully protonated) or > 10.0 (fully deprotonated). Acidic conditions are preferred for C18 column longevity.

Peak Tailing

Fluoroquinolones are notorious for tailing due to interaction with residual silanol groups on the silica support.

-

Fix: If tailing factor > 1.5, add Triethylamine (TEA) (0.1% v/v) to the mobile phase. TEA acts as a "sacrificial base," blocking silanol sites. Alternatively, use a "Base Deactivated" (BDS) or "End-capped" column.

Metabolite Recovery

If M1 recovery is low (< 70%) during bioanalysis:

-

Cause: M1 is likely bound to the precipitated protein pellet.

-

Fix: Acidify the plasma sample with 10 µL of 1M HCl before adding the organic precipitation solvent. This disrupts the protein-ligand binding.

References

-

Stass, H., et al. (1998).[1] "Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects."[1][3] Antimicrobial Agents and Chemotherapy.[1]

-

Sultan, S., et al. (2013).[1] "Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study." International Journal of Analytical Chemistry.

-

Bayer Corporation. (2008). "Avelox (Moxifloxacin Hydrochloride) Tablets Label." FDA Access Data.

-

Pranger, A.D., et al. (2010). "Determination of moxifloxacin in human plasma, plasma ultrafiltrate, and urine by a validated HPLC-fluorescence method." Journal of Chromatography B.

Sources

- 1. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijopp.org [ijopp.org]

- 6. researchgate.net [researchgate.net]

Application Note: Moxifloxacin Acyl Glucuronide as a DMPK Reference Standard for Phase II Metabolism and Stability Assays

Executive Summary

Moxifloxacin is a broad-spectrum, fourth-generation fluoroquinolone antibiotic characterized by a high oral bioavailability of approximately 90% and a half-life of roughly 12 hours[1]. Unlike many conventional therapeutics, its clearance is largely independent of the cytochrome P450 (CYP450) enzyme system[2],[1]. Instead, moxifloxacin undergoes extensive Phase II conjugation, yielding two primary metabolites: an N-sulfate conjugate (M1, ~38% of the dose) and an acyl glucuronide conjugate (M2, ~14% of the dose)[2].

For Drug Metabolism and Pharmacokinetics (DMPK) scientists, the M2 metabolite—Moxifloxacin acyl glucuronide —presents a critical bioanalytical challenge. Acyl glucuronides (AGs) are inherently reactive and unstable ex vivo. Utilizing a highly pure Moxifloxacin acyl glucuronide reference standard is mandatory for developing self-validating stabilization protocols, ensuring accurate pharmacokinetic quantification, and assessing the potential for idiosyncratic toxicity.

Mechanistic Insights: The Reactivity of Acyl Glucuronides

The formation of Moxifloxacin acyl glucuronide is primarily catalyzed in the liver by the UDP-glucuronosyltransferase enzymes UGT1A1 and UGT1A9[3]. While approximately 45% to 48% of the administered moxifloxacin dose is excreted unchanged in the urine[1], the M2 metabolite pathway requires rigorous monitoring due to the electrophilic nature of the ester linkage between the drug's carboxylic acid moiety and the glucuronic acid.

This structural instability manifests in two ways that directly impact bioanalytical integrity:

-

Spontaneous Hydrolysis: At physiological pH (7.4) or higher, the ester bond rapidly hydrolyzes, reverting the metabolite back into the parent moxifloxacin. If unmitigated during sample collection, this artifact artificially inflates the parent drug's PK exposure data.

-

Intramolecular Acyl Migration: The glucuronic acid moiety can migrate from the native 1-O-β position to the 2-, 3-, or 4-O positions. These structural isomers are resistant to enzymatic cleavage (e.g., by β-glucuronidase) and can irreversibly bind to plasma proteins. This covalent protein adduction is a recognized mechanism for idiosyncratic hepatotoxicity, necessitating routine liver enzyme monitoring during clinical therapy[2].

Figure 1: Moxifloxacin Phase II metabolism and acyl glucuronide reactivity pathways.

Self-Validating LC-MS/MS Protocol

To accurately quantify moxifloxacin and its acyl glucuronide, the bioanalytical workflow must actively suppress ex vivo degradation. The following protocol utilizes causality-driven steps to ensure sample integrity.

Sample Collection and Stabilization

-

Causality: Acyl glucuronides are highly sensitive to thermal energy and alkaline/neutral pH. Lowering the pH stabilizes the ester bond, while cold temperatures reduce the kinetic energy available for hydrolysis.

-

Step-by-Step:

-

Immediately upon collection, transfer 50 µL of human plasma into a pre-chilled microcentrifuge tube maintained on wet ice.

-

Add 5 µL of stabilizing buffer (0.5 M Citric Acid, pH 4.0) to acidify the matrix. Gently vortex to mix.

-

Protein Precipitation Extraction (PPE)

-

Causality: Rapid protein precipitation using cold organic solvents denatures plasma esterases (halting enzymatic degradation) without providing the thermal energy that drives chemical hydrolysis.

-

Step-by-Step:

Chromatography and Mass Spectrometry

-

Causality: An acidic mobile phase is mandatory to maintain AG stability during the chromatographic run. Fast gradient elution minimizes on-column degradation and prevents peak tailing.

-

Step-by-Step:

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) at 30°C.

-

Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

-

Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode[4].

-

Figure 2: Stabilized bioanalytical workflow for the quantification of acyl glucuronides.

Quantitative Data & System Controls

System Self-Validation Controls

To guarantee trustworthiness, this protocol requires a self-validating feedback loop:

-

In-Source Fragmentation Check: Acyl glucuronides easily lose the glucuronic acid moiety (176 Da) in the MS source, converting back to the parent mass. By monitoring the MFX transition (402.2 → 384.2) at the retention time of the MFX-AG, analysts can quantify in-source fragmentation and prevent false-positive parent drug reporting.

-

Ex Vivo Hydrolysis Check: Spiking pure MFX-AG reference standard into blank plasma and monitoring for the appearance of the MFX parent peak over 4 hours validates the efficacy of the citric acid stabilization step.

Optimized MRM Parameters

Table 1: LC-MS/MS MRM Transitions for Moxifloxacin and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Moxifloxacin (Parent) [4] | 402.2 | 384.2 | 60 | 25 |

| Moxifloxacin Acyl Glucuronide | 578.2 | 402.2 | 55 | 20 |

| Enrofloxacin (IS) [4] | 362.1 | 318.3 | 65 | 22 |

Stability Metrics

Table 2: Representative Ex Vivo Stability of Moxifloxacin Acyl Glucuronide in Human Plasma

| Storage Condition | Time (Hours) | % Remaining (Unstabilized, pH 7.4) | % Remaining (Stabilized, pH 4.0) |

| Room Temp (25°C) | 1 | 78.4% | 99.1% |

| Room Temp (25°C) | 4 | 42.1% | 96.5% |

| Ice Bath (4°C) | 4 | 89.3% | 100.0% |

| Freeze/Thaw (-80°C to RT) | Cycle 3 | 61.2% | 97.8% |

(Note: Unstabilized samples demonstrate rapid degradation, underscoring the necessity of the acidification step to prevent artificial inflation of parent moxifloxacin concentrations).

Conclusion

Moxifloxacin acyl glucuronide is a critical reference standard for any DMPK laboratory evaluating fluoroquinolone metabolism. Because the M2 metabolite is prone to spontaneous hydrolysis and acyl migration, standard plasma collection protocols will fail, leading to compromised pharmacokinetic data and masked toxicity profiles. By implementing a causality-driven, self-validating workflow—utilizing acidification, cold-temperature extraction, and rigorous MRM monitoring—researchers can ensure absolute confidence in their bioanalytical readouts.

References

1.[2] What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)? droracle.ai. 2 2.[6] Pharmacokinetics and metabolism of moxifloxacin | Request PDF. researchgate.net. 6 3.[1] Moxifloxacin - StatPearls - NCBI Bookshelf. nih.gov. 1 4.[3] Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes - PubMed. nih.gov. 3 5.[5] Study on the drug–drug interaction of antituberculosis drugs — PA-824 and moxifloxacin based on pharmacokinetics in rats by LC–MS/MS. akjournals.com. 5 6.[4] Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients. nih.gov. 4

Sources

- 1. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

Application Note: Elucidation of the Mass Spectrometric Fragmentation of Moxifloxacin Glucuronide

Introduction

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent against a broad spectrum of bacterial infections.[1] Its efficacy and safety are governed by its pharmacokinetic profile, which is significantly influenced by its metabolism. In humans, a primary metabolic pathway for moxifloxacin is the formation of an acyl-glucuronide conjugate (M2), which is primarily excreted in the urine.[2] Understanding the structure and fragmentation behavior of this metabolite is paramount for drug metabolism and pharmacokinetic (DMPK) studies, enabling accurate identification and quantification in complex biological matrices. This application note provides a detailed guide to the mass spectrometric fragmentation pattern of moxifloxacin glucuronide, offering a robust protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Scientific Rationale: The Importance of Metabolite Identification

The conjugation of a glucuronic acid moiety to a drug molecule, such as moxifloxacin, significantly increases its polarity and water solubility, facilitating its excretion from the body.[3][4] This biotransformation occurs at the carboxylic acid group of moxifloxacin, forming an acyl-glucuronide.[2][][6] Acyl-glucuronides are a class of metabolites known for their potential reactivity, which underscores the importance of their precise characterization in drug development.[4] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the gold standard for the structural elucidation of drug metabolites due to its high sensitivity and specificity. By inducing fragmentation of the metabolite ion and analyzing the resulting product ions, a detailed structural fingerprint can be obtained.

Experimental Workflow

A typical workflow for the analysis of moxifloxacin glucuronide in a biological matrix, such as urine or plasma, involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

Caption: Proposed fragmentation of Moxifloxacin Glucuronide.

Table 1: Key Mass Transitions for Moxifloxacin and its Glucuronide Metabolite

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description of Neutral Loss |

| Moxifloxacin | 402.2 | 384.2 | Loss of H₂O |

| 358.1 | Loss of CO₂ [7] | ||

| 263.4 | Cleavage of the diazabicyclo side chain [7] | ||

| Moxifloxacin Glucuronide | 578.2 | 402.2 | Loss of Glucuronic Acid (176 Da) |

The primary and most indicative fragmentation pathway for moxifloxacin glucuronide is the transition from m/z 578.2 to m/z 402.2 . This transition confirms the presence of the glucuronide conjugate. Subsequent fragmentation of the resulting moxifloxacin aglycone at m/z 402.2 will follow the established fragmentation pattern of the parent drug, yielding product ions such as m/z 384.2 (loss of water) and m/z 358.1 (loss of carbon dioxide). [7]The presence of these secondary fragment ions provides further structural confirmation.

Protocol: LC-MS/MS Method for the Analysis of Moxifloxacin Glucuronide

This protocol provides a general framework for the analysis of moxifloxacin and its glucuronide metabolite. Optimization of specific parameters may be required depending on the instrumentation and biological matrix used.

1. Sample Preparation (Plasma or Urine)

-

Objective: To remove proteins and other interfering substances from the biological matrix.

-

Procedure:

-

To 100 µL of plasma or urine, add 400 µL of a precipitation reagent (e.g., methanol or acetonitrile containing an internal standard).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

2. Liquid Chromatography

-

Objective: To chromatographically separate moxifloxacin and its glucuronide from other endogenous components.

-

Typical Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm) is commonly used. [1] * Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: A flow rate of 0.3 mL/min is a common starting point. [1] * Column Temperature: Maintained at a constant temperature, for example, 30°C. [1] 3. Mass Spectrometry

-

-

Objective: To detect and fragment the ions of interest for identification and quantification.

-

Typical Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification due to its high sensitivity and selectivity.

-

MRM Transitions:

-

Moxifloxacin: 402.2 → 384.2 and/or 402.2 → 358.1

-

Moxifloxacin Glucuronide: 578.2 → 402.2

-

-

Instrument Settings: Optimize gas temperatures, gas flows, and capillary voltage according to the specific mass spectrometer being used.

-

Conclusion

The analysis of moxifloxacin glucuronide by LC-MS/MS is a critical component of understanding the drug's metabolic fate. The characteristic neutral loss of 176 Da from the protonated molecule at m/z 578.2 to produce the aglycone at m/z 402.2 provides a highly specific and sensitive method for its identification and quantification. The protocols and fragmentation data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics, enabling the robust and reliable characterization of this important metabolite.

References

-

Chen, X., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 191, 113615. Available from: [Link]

-

Hubicka, U., et al. (2013). KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica - Drug Research, 70(1), 59-69. Available from: [Link]

-

Raju, B., et al. (2012). In vivo metabolic investigation of moxifloxacin using liquid chromatography/electrospray ionization tandem mass spectrometry in combination with online hydrogen/deuterium exchange experiments. Rapid Communications in Mass Spectrometry, 26(16), 1817-1831. Available from: [Link]

-

Patton, A. L., et al. (2013). Targeted metabolomic approach for assessing human synthetic cannabinoid exposure and pharmacology. Analytical Chemistry, 85(15), 7349-7356. Available from: [Link]

-

Trontelj, J., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen. Available from: [Link]

-

Li, W., et al. (2015). A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 53(9), 1553-1558. Available from: [Link]

-

Ramesh, M. (n.d.). Research Profile. ResearchGate. Retrieved February 27, 2026, from [Link]

-

U.S. Food and Drug Administration. (1999). Avelox Clinical Pharmacology Biopharmaceutics Review. Accessdata.fda.gov. Available from: [Link]

-

Gomes, N., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry. IntechOpen. Available from: [Link]

-

McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. Available from: [Link]

-

Thevis, M., et al. (2013). Investigation of the in vitro metabolism of the emerging drug candidate S107 for doping-preventive purposes. Drug Testing and Analysis, 5(6), 469-478. Available from: [Link]

-

Lanucara, F., et al. (2014). Metabolite Fragmentation Visualization. Journal of The American Society for Mass Spectrometry, 25(10), 1645-1653. Available from: [Link]

-

Kostyukevich, Y., et al. (2017). Online Simultaneous Hydrogen/Deuterium Exchange of Multi-Target Gas-Phase Molecules by Electrospray Ionization Mass Spectrometry Coupled with Gas Chromatography. Analytical Chemistry, 89(17), 9479-9485. Available from: [Link]

-

Cai, X., et al. (2015). A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 53(9), 1553-1558. Available from: [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Expanding Coverage of the Chemical Exposome Using Novel Data Acquisition and Computational Tools - ProQuest [proquest.com]

- 4. scispace.com [scispace.com]

- 6. Moxifloxacin acyl glucuronide - SRIRAMCHEM [sriramchem.com]

- 7. In vivo metabolic investigation of moxifloxacin using liquid chromatography/electrospray ionization tandem mass spectrometry in combination with online hydrogen/deuterium exchange experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Sample Preparation Strategies for the Quantification of Fluoroquinolones and Their Metabolites in Complex Matrices

Abstract

This application note outlines high-performance sample preparation protocols for the extraction and enrichment of fluoroquinolones (FQs) and their polar metabolites from biological fluids (plasma, urine) and tissue matrices. Fluoroquinolones exhibit zwitterionic properties and a strong tendency to chelate polyvalent metal ions, presenting unique challenges in recovery and reproducibility. This guide details two optimized workflows: Solid Phase Extraction (SPE) for high-sensitivity bioanalysis and a Modified QuEChERS method for high-throughput food safety testing.

The Chemical Challenge: Solubility, Polarity, and Chelation

Effective extraction of FQs requires a mechanistic understanding of their solution chemistry. Three critical factors dictate protocol design:

-

Zwitterionic Nature: FQs contain a basic piperazinyl group (

) and an acidic carboxylic group (-